6-Morpholinonicotinaldehyde

Overview

Description

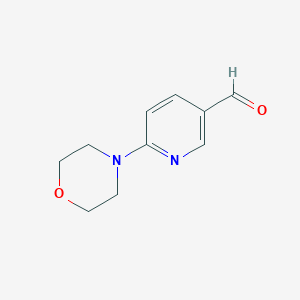

6-Morpholinonicotinaldehyde (CAS: 173282-60-5) is a pyridine derivative with the molecular formula C₁₀H₁₂N₂O₂ and a molecular weight of 192.22 g/mol. Its IUPAC name is 6-(morpholin-4-yl)pyridine-3-carbaldehyde, and it features a pyridine ring substituted at the 3-position with a formyl group (-CHO) and at the 6-position with a morpholine moiety. The compound is commercially available in high purity (≥97%) and is typically packaged in amber glass bottles to prevent photodegradation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sp-Adenosine-5’-O-(1-thiodiphosphate) (sodium salt) involves the esterification of adenosine with thiodiphosphoric acid. The reaction typically requires a controlled environment with specific reagents and catalysts to ensure the correct isomer is produced .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors to maintain precise reaction conditions. The process includes purification steps such as crystallization and chromatography to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

Sp-Adenosine-5’-O-(1-thiodiphosphate) (sodium salt) undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols .

Scientific Research Applications

Sp-Adenosine-5’-O-(1-thiodiphosphate) (sodium salt) has a wide range of scientific research applications:

Chemistry: Used as a reagent in various chemical reactions and studies.

Biology: Functions as an inhibitor of phosphorylase kinase, making it useful in studies related to enzyme activity and regulation.

Medicine: Investigated for its potential therapeutic effects, particularly in platelet aggregation and muscle relaxation.

Industry: Utilized in the production of specialized biochemical reagents and pharmaceuticals.

Mechanism of Action

The compound exerts its effects by inhibiting phosphorylase kinase, an enzyme involved in glycogen metabolism. It binds to the catalytic and allosteric sites of the enzyme, preventing its activity. This inhibition leads to reduced phosphorylation of target proteins, affecting various cellular processes .

Comparison with Similar Compounds

Key Properties :

- Melting Point : 88–89°C

- SMILES :

O=CC1=CN=C(C=C1)N1CCOCC1 - Applications : Primarily used as a synthetic intermediate in medicinal chemistry and materials science, particularly in the synthesis of heterocyclic compounds and ligands for metal-catalyzed reactions .

Comparison with Structural Analogs

The following table summarizes critical differences between 6-Morpholinonicotinaldehyde and its analogs:

Positional Isomerism: 2-Morpholinonicotinaldehyde vs. This compound

The position of the morpholino group significantly impacts physical and chemical properties. For example:

- This compound has a higher melting point (88–89°C) compared to its 2-morpholino isomer (54–55°C), likely due to differences in molecular symmetry and intermolecular interactions .

- The 6-position substitution may enhance electron-withdrawing effects on the pyridine ring, altering reactivity in cross-coupling reactions .

Functional Group Variations

- Aldehyde vs. Acyl Chloride: The aldehyde group in this compound enables nucleophilic addition reactions (e.g., condensation with amines), while its acyl chloride analog (6-Morpholinonicotinoyl Chloride) is more reactive, facilitating rapid acylation under mild conditions .

- Carboxylic Acid Derivative: 6-Chloro-2-morpholinonicotinic acid lacks the aldehyde group but introduces a carboxylic acid, making it suitable for peptide coupling or metal-organic framework synthesis .

Substituent Effects: Morpholino vs. Methoxy

- 6-Methoxynicotinaldehyde replaces the morpholino group with a methoxy substituent.

Reactivity in Medicinal Chemistry

This compound’s aldehyde group is pivotal in synthesizing Schiff bases, which are explored as enzyme inhibitors or metal chelators.

Comparative Stability

- The acyl chloride derivative (6-Morpholinonicotinoyl Chloride) requires stringent storage conditions (dry, inert atmosphere) due to hydrolytic sensitivity, whereas the aldehyde is more stable under ambient conditions .

Biological Activity

6-Morpholinonicotinaldehyde (6-MNA) is a compound of considerable interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article reviews the biological activity of 6-MNA, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

This compound is characterized by the presence of a morpholine ring attached to a nicotinaldehyde structure. This unique configuration contributes to its biological activity.

The biological activity of 6-MNA is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : 6-MNA acts as an inhibitor for certain enzymes involved in metabolic pathways, potentially affecting processes such as apoptosis and cell proliferation.

- Receptor Modulation : The compound may modulate nicotinic acetylcholine receptors (nAChRs), influencing neurotransmitter release and neuronal activity.

Biological Activity Overview

The biological activities of 6-MNA can be summarized as follows:

| Activity | Description |

|---|---|

| Antitumor Activity | Exhibits cytotoxic effects against various cancer cell lines. |

| Neuromodulatory Effects | Potentially modulates neurotransmitter systems through nAChR interaction. |

| Enzyme Interaction | Inhibits specific enzymes, influencing metabolic pathways. |

Antitumor Activity

Recent studies have highlighted the compound's antitumor properties. For instance, research indicates that 6-MNA demonstrates significant cytotoxicity against several cancer cell lines, including HepG2 (liver carcinoma) and MCF-7 (breast cancer).

Case Study: Cytotoxicity Assay

In vitro studies have shown that 6-MNA has an IC50 value in the low micromolar range against HepG2 cells:

| Cell Line | IC50 (μM) | Inhibition Rate (%) |

|---|---|---|

| HepG2 | 8.26 | 99.39 |

| MCF-7 | 7.89 | 99.93 |

These results suggest that 6-MNA effectively inhibits cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest.

The mechanism by which 6-MNA induces apoptosis in cancer cells involves:

- Cell Cycle Arrest : Treatment with 6-MNA leads to an increased population of cells in the S phase, indicating a blockade in cell cycle progression.

- Apoptotic Pathway Activation : Western blot analyses reveal that 6-MNA treatment upregulates pro-apoptotic proteins (e.g., Bax) while downregulating anti-apoptotic proteins (e.g., Bcl-2), leading to caspase activation and subsequent apoptosis.

Pharmacological Studies

Pharmacological investigations have shown that 6-MNA can modulate various signaling pathways, contributing to its therapeutic potential:

- Nicotinic Acetylcholine Receptors (nAChRs) : The compound may selectively modulate nAChR activity, which is implicated in neuroprotection and cognitive enhancement.

- CYP450 Interaction : Initial findings suggest that 6-MNA may not be significantly metabolized by cytochrome P450 enzymes, which could enhance its bioavailability and therapeutic efficacy.

Q & A

Basic Questions

Q. What are the key physical and chemical properties of 6-Morpholinonicotinaldehyde critical for experimental handling?

- Answer : The compound (CAS 173282-60-5) has a molecular formula of C10H12N2O2, a melting point of 88–89°C, and a purity of ≥97% in commercial research-grade samples. Its aldehyde and morpholine groups make it reactive in nucleophilic additions and cross-coupling reactions. Proper storage at 2–8°C in airtight containers is advised to prevent oxidation or degradation. Analytical techniques like HPLC and NMR are essential for verifying purity and structural integrity .

Q. What synthetic methodologies are commonly used to prepare this compound?

- Answer : A typical route involves the substitution of a halogen atom (e.g., chlorine) on a nicotinaldehyde precursor with morpholine under basic conditions. For example, analogous syntheses (e.g., Ethyl 6-morpholinonicotinate) use nucleophilic aromatic substitution with morpholine at 80–100°C in ethanol or THF. Yields depend on reaction time, stoichiometry, and catalyst use (e.g., Pd for cross-coupling variants). Post-synthesis purification via column chromatography or recrystallization is recommended .

Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?

- Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while 1H/13C NMR identifies functional groups and regioselectivity. IR spectroscopy verifies aldehyde C=O stretches (~1700 cm⁻¹). Purity assessment requires HPLC with UV detection (λ ≈ 270 nm for aromatic systems). For stability studies, thermal gravimetric analysis (TGA) monitors decomposition under varying temperatures .

Advanced Research Questions

Q. How can reaction conditions be optimized for incorporating this compound into heterocyclic scaffolds?

- Answer : Key parameters include solvent polarity (e.g., DMF for polar intermediates), temperature control (60–120°C for Suzuki-Miyaura couplings), and catalyst selection (e.g., Pd(PPh3)4 for aryl halide couplings). Kinetic studies using in-situ FTIR or LC-MS can track intermediate formation. For example, analogous reactions (e.g., 6-(4-Methylphenoxy)nicotinaldehyde) achieve higher yields under inert atmospheres and with slow reagent addition .

Q. What computational approaches predict the reactivity of this compound in novel syntheses?

- Answer : Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular docking simulates interactions with biological targets (e.g., enzymes), while QSAR models correlate substituent effects with reaction rates. Software like Gaussian or Schrödinger Suite aids in simulating transition states for cross-coupling reactions .

Q. How should researchers address contradictions in spectroscopic data for derivatives of this compound?

- Answer : Discrepancies in NMR or MS data may arise from tautomerism, impurities, or stereochemical ambiguity. Strategies include:

- Cross-validating with 2D NMR (COSY, HSQC).

- Comparing experimental data with computational predictions (e.g., ChemDraw simulations).

- Repeating syntheses under controlled conditions to isolate intermediates .

Q. What practices ensure reproducibility in multi-step syntheses involving this compound?

- Answer : Documenting exact reagent grades, solvent batch numbers, and environmental conditions (humidity, temperature) is critical. Implementing internal standards (e.g., deuterated analogs) in NMR and using validated protocols (e.g., ICH guidelines for analytical methods) reduces variability. Peer-review checklists (e.g., PRISMA for systematic reviews) enhance methodological transparency .

Q. Methodological Considerations

- Data Interpretation : When analyzing bioactivity data, distinguish between covalent (aldehyde-mediated) and non-covalent interactions using competitive binding assays or mutagenesis studies .

- Safety Protocols : Use gloveboxes for air-sensitive reactions involving the aldehyde group. Toxicity screenings (e.g., Ames tests) are advised before biological assays .

Properties

IUPAC Name |

6-morpholin-4-ylpyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c13-8-9-1-2-10(11-7-9)12-3-5-14-6-4-12/h1-2,7-8H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZEANTSDLFVWCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30380100 | |

| Record name | 6-Morpholinonicotinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173282-60-5 | |

| Record name | 6-Morpholinonicotinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(morpholin-4-yl)pyridine-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.